molecular formula C8H11N3O2 B13312592 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide

Cat. No.: B13312592
M. Wt: 181.19 g/mol
InChI Key: LJPZBSQVBVYULB-UHFFFAOYSA-N
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Description

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide is a chemical compound with a complex structure that includes a pyridine ring, an amide group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino and amide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.

Scientific Research Applications

2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride
  • 3-amino-2-oxo-1,2-dihydropyridine derivatives

Uniqueness

Compared to similar compounds, 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide has unique structural features that confer specific properties and activities. Its N-methylacetamide group, for example, may enhance its stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H11N3O2/c1-10-7(12)5-11-4-2-3-6(9)8(11)13/h2-4H,5,9H2,1H3,(H,10,12)

InChI Key

LJPZBSQVBVYULB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=CC=C(C1=O)N

Origin of Product

United States

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